4-Amino-3-bromo-5-chlorobenzoic acid
Overview
Description
Amino-bromo-chlorobenzoic acids are a type of organic compound that contains an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to a benzoic acid backbone . They are typically white to off-white crystalline powders .
Synthesis Analysis
While the specific synthesis process for “4-Amino-3-bromo-5-chlorobenzoic acid” is not available, similar compounds can be synthesized via diazotization reactions followed by reaction with appropriate halides .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring with the amino, bromo, and chloro groups attached at different positions . The exact structure would depend on the positions of these groups on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-3-bromo-5-chlorobenzoic acid” would depend on its specific structure. Similar compounds have a molecular weight around 235.46 g/mol .Scientific Research Applications
Synthesis of Key Intermediates in Therapeutic SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 4-Amino-3-bromo-5-chlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Structural Modification of Natural Products
- Scientific Field : Medicinal and Pharmaceutical Chemistry
- Application Summary : Amino acids, including 4-Amino-3-bromo-5-chlorobenzoic acid, are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the introduction of amino acids into natural products .
- Results or Outcomes : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
Synthesis of 3-bromo-4-chlorobenzophenone
- Scientific Field : Organic Chemistry
- Application Summary : 3-Bromo-4-chlorobenzoic acid may be used to synthesize 3-bromo-4-chlorobenzophenone via a multi-step reaction procedure .
- Methods of Application : The synthesis involves diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
Future Directions
properties
IUPAC Name |
4-amino-3-bromo-5-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSPNDOXYFHEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651700 | |
Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromo-5-chlorobenzoic acid | |
CAS RN |
874779-57-4 | |
Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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